N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. The presence of trifluoromethyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit the activity of kinases or other enzymes involved in inflammatory or cancer-related pathways .
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Similar structure with a triazole ring instead of a pyrazole ring.
2,5-diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine: Contains a hydroxy group and different substitution pattern.
Uniqueness
N-(4-{[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of both trifluoromethyl and phenyl groups. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H18F3N5O |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[4-[[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18F3N5O/c1-13-12-18(28-17-10-8-16(9-11-17)27-14(2)31)30-21(26-13)19(15-6-4-3-5-7-15)20(29-30)22(23,24)25/h3-12,28H,1-2H3,(H,27,31) |
InChI Key |
JCRYMCBTXFANMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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